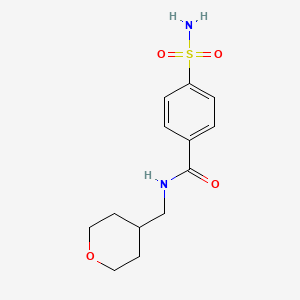
N-(oxan-4-ylmethyl)-4-sulfamoylbenzamide
Cat. No. B8709538
M. Wt: 298.36 g/mol
InChI Key: KWPALOMUFLFUDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09315488B2
Procedure details


4-Sulfamoylbenzoic acid (201 mg), (tetrahydro-2H-pyran-4-yl)methanamine (144 mg), 1-hydroxybenzotriazole hydrate (230 mg), and 1-ethyl-3-[3-(dimethylamino)propyl]-carbodiimide hydrochloride (288 mg) were combined in acetonitrile.



Quantity
288 mg
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[S:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=O)=[CH:7][CH:6]=1)(=[O:4])(=[O:3])[NH2:2].[O:14]1[CH2:19][CH2:18][CH:17]([CH2:20][NH2:21])[CH2:16][CH2:15]1.O.ON1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C>C(#N)C>[S:1]([C:5]1[CH:6]=[CH:7][C:8]([C:9]([NH:21][CH2:20][CH:17]2[CH2:18][CH2:19][O:14][CH2:15][CH2:16]2)=[O:11])=[CH:12][CH:13]=1)(=[O:3])(=[O:4])[NH2:2] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
201 mg
|
|
Type
|
reactant
|
|
Smiles
|
S(N)(=O)(=O)C1=CC=C(C(=O)O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
144 mg
|
|
Type
|
reactant
|
|
Smiles
|
O1CCC(CC1)CN
|
Step Three
|
Name
|
|
|
Quantity
|
230 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Step Four
|
Name
|
|
|
Quantity
|
288 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
S(N)(=O)(=O)C1=CC=C(C(=O)NCC2CCOCC2)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
